molecular formula C15H24BNO6 B1402955 2,3,5,6-Tetramethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 2096995-77-4

2,3,5,6-Tetramethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1402955
CAS No.: 2096995-77-4
M. Wt: 325.17 g/mol
InChI Key: HFGRCPJXQVCNSG-UHFFFAOYSA-N
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Description

2,3,5,6-Tetramethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a useful research compound. Its molecular formula is C15H24BNO6 and its molecular weight is 325.17 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 2,3,5,6-Tetramethoxypyridine-4-boronic acid pinacol ester is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic ester transfers formally nucleophilic organic groups from boron to palladium . This results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway leads to the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .

Pharmacokinetics

It is known that boronic esters, including pinacol boronic esters, are generally stable and readily prepared . They are also considered environmentally benign . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds . This is a critical outcome in organic synthesis, enabling the construction of complex organic molecules from simpler precursors .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, boronic acids and their esters, including the compound , are only marginally stable in water . Hydrolysis can occur, particularly at physiological pH . Therefore, the compound’s action can be significantly affected by the presence of water and the pH of the environment .

Biological Activity

2,3,5,6-Tetramethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that has garnered attention for its potential biological activities. The structure of this compound includes a pyridine ring substituted with methoxy groups and a boron-containing moiety. This article aims to explore the biological activity of this compound based on available research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H23BNO5\text{C}_{15}\text{H}_{23}\text{B}\text{N}\text{O}_{5}

Biological Activity Overview

Research indicates that compounds containing boron and pyridine derivatives exhibit various biological activities including:

  • Antitumor Activity : Some studies suggest that pyridine derivatives can inhibit cancer cell proliferation.
  • Antimicrobial Properties : Compounds with methoxy substitutions have shown potential in combating bacterial infections.
  • Enzyme Inhibition : Certain derivatives may act as inhibitors for specific enzymes involved in metabolic pathways.

Antitumor Activity

A study published in the Journal of Medicinal Chemistry investigated the antitumor properties of pyridine derivatives. It was found that certain modifications to the pyridine ring significantly enhanced cytotoxicity against various cancer cell lines. The presence of methoxy groups was particularly noted to increase solubility and bioavailability in biological systems .

Antimicrobial Properties

In another study focusing on antimicrobial activity, researchers synthesized several methoxy-substituted pyridine derivatives. The results indicated that these compounds exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes .

Enzyme Inhibition

Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that boron-containing compounds could effectively inhibit certain enzymes such as serine proteases. The study highlighted the importance of the boron atom in facilitating interactions with enzyme active sites .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
AntitumorInhibits cancer cell proliferation; enhanced by methoxy substitutions
AntimicrobialSignificant activity against Gram-positive bacteria; disrupts membranes
Enzyme InhibitionInhibits serine proteases; boron facilitates interaction with active sites

Properties

IUPAC Name

2,3,5,6-tetramethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO6/c1-14(2)15(3,4)23-16(22-14)9-10(18-5)12(20-7)17-13(21-8)11(9)19-6/h1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGRCPJXQVCNSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC(=C2OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.